molecular formula C21H17N5O3S B2562402 Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852372-60-2

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2562402
CAS No.: 852372-60-2
M. Wt: 419.46
InChI Key: IHYBUUCFTZBQGB-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolopyridazine core linked to a benzoate ester via a thioacetamido bridge. This structure combines aromatic, sulfur-containing, and ester functional groups, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

methyl 4-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-21(28)15-7-9-16(10-8-15)22-18(27)13-30-19-12-11-17-23-24-20(26(17)25-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYBUUCFTZBQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors. The phenyl group is introduced through subsequent aromatic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the phenyl group or the triazolo ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions typically use nucleophiles like amines or thiols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Synthesis Pathway

The synthesis of Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves several steps:

  • Formation of Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and appropriate nitriles.
  • Introduction of the Phenyl Group : Achieved through palladium-catalyzed cross-coupling reactions.
  • Acetamide Formation : Final step involving the reaction of the triazolopyridazine with an acetamide derivative.

Anticancer Properties

Recent studies have highlighted the compound's antitumor activity . It has been evaluated against various cancer cell lines using the MTT assay. For instance:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7). Comparative studies indicated that it outperformed traditional chemotherapeutics like Cisplatin in certain assays.

The biological activity can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Interferes with cell cycle progression leading to apoptosis in cancer cells.
  • DNA Binding : The triazole moiety enhances DNA binding affinity, resulting in increased photocleavage activity.
  • Anti-inflammatory Effects : Some derivatives exhibit COX-II inhibitory activity, which may reduce inflammation associated with tumor growth.

Antimicrobial Properties

The compound has also shown promise in biological research for its antimicrobial properties. Studies indicate that it can inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents.

Industrial Applications

In the industrial sector, this compound is utilized in producing various chemical products including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The compound’s triazolopyridazine core is shared with several analogs, but substituents and linking groups vary significantly:

Compound Name / ID Core Structure Key Substituents/Linkers Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Phenyl, thioacetamido-benzoate ~412 (estimated) Not explicitly reported
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate, phenethylamino Not provided Antifungal/anticancer (structural analogy)
AZD5153 [1,2,4]triazolo[4,3-b]pyridazine Methoxy, piperidyl-phenoxy 529.62 Bromodomain inhibitor (BET family)
2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid [1,2,4]triazolo[4,3-b]pyridazine Ethyl, sulfonyl-acetic acid 236.29 Not reported
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazine Pyridinyl, thiazine-acetamide 412.48 Not reported

Key Observations :

  • Substituent Impact : The phenyl group in the target compound may enhance aromatic stacking interactions compared to ethyl or pyridinyl substituents in analogs (e.g., AZD5153, I-6230).
  • Linker Flexibility: The thioacetamido bridge in the target compound introduces sulfur-based reactivity, contrasting with sulfonyl () or amino linkers ().

Pharmacological and Physicochemical Properties

  • Solubility : The benzoate ester in the target compound may improve lipid solubility compared to carboxylic acid analogs (e.g., 2-({3-ethyl...}sulfonyl)acetic acid).
  • Bioactivity : While direct data are lacking, AZD5153’s success as a BET inhibitor suggests triazolopyridazines with optimized substituents (e.g., methoxy, piperidyl) exhibit enhanced target engagement.

Biological Activity

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound known for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in cancer and antimicrobial research.

Chemical Structure and Properties

The compound features a triazolopyridazine moiety , an acetamide linkage , and a benzoate group , which contribute to its biological properties. The structural formula can be represented as follows:

C23H23N5O4S\text{C}_{23}\text{H}_{23}\text{N}_{5}\text{O}_{4}\text{S}
PropertyValue
Molecular FormulaC23H23N5O4S
Molecular Weight423.52 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Triazolopyridazine Core : The initial step involves cyclization reactions using hydrazine derivatives and appropriate nitriles.
  • Introduction of the Phenyl Group : This is achieved through palladium-catalyzed cross-coupling reactions.
  • Acetamide Formation : The final step involves the reaction of the triazolopyridazine with an acetamide derivative.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The triazolopyridazine moiety can intercalate with DNA, disrupting its structure and function, which is crucial for inducing apoptosis in cancer cells.
  • Enzyme Inhibition : It inhibits enzymes such as topoisomerases and kinases that are vital for cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways in malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds within the same chemical class. For instance:

  • A study showed that triazoloquinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7) with IC50 values ranging from 0.1 to 10 µM .

Antimicrobial Activity

Research has also indicated promising antimicrobial properties:

  • Compounds similar to this compound demonstrated effective inhibition against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Case Studies

  • Anticancer Study : In vitro assays revealed that derivatives of triazolo compounds significantly inhibited cell growth in breast cancer models, demonstrating a strong correlation between structural modifications and biological activity .
  • Antimicrobial Evaluation : A series of thiazolopyridine derivatives were screened for their antibacterial efficacy against pathogenic bacteria, showing that certain modifications enhanced their potency compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic condensation and functional group modifications. For example, analogous triazolopyridazine derivatives are prepared by refluxing precursors like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key factors include:
  • Solvent choice : Absolute ethanol or toluene for controlled reactivity.
  • Catalysts : Use of NaH in toluene for pyrazole formation .
  • Temperature : Reflux conditions (70–80°C) to drive cyclization.
  • Purification : Column chromatography or recrystallization (ethanol/water) to isolate pure products.
    Yields typically range from 50–75%, depending on substituent reactivity and steric hindrance .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H NMR : Characteristic peaks for the methyl benzoate group (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and thioacetamido NH (δ 10–12 ppm) confirm connectivity .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), S–C (650–700 cm⁻¹), and N–H (3200–3400 cm⁻¹) .
  • X-ray crystallography : Single-crystal studies (e.g., analogous triazolopyridazines) reveal planar heterocyclic cores and bond lengths consistent with conjugation (C–N: 1.32–1.38 Å; C–S: 1.70–1.75 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds:
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 1B for acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic configuration of substituents (e.g., phenyl, methoxy) influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the triazole ring, facilitating nucleophilic attacks (e.g., thiol coupling) .
  • Electron-donating groups (EDGs) : Increase π-conjugation, stabilizing intermediates in cyclization reactions .
  • Biological impact : Methoxy groups improve solubility and binding to hydrophobic enzyme pockets (e.g., fungal 14α-demethylase), as shown in docking studies (PDB: 3LD6) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in antifungal assays)?

  • Methodological Answer :
  • Standardize assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and protocols (CLSI M27 guidelines).
  • Control variables : Account for solvent effects (DMSO ≤1% v/v) and incubation time (24–48 hours) .
  • Structural analogs : Compare derivatives with systematic substituent changes to identify SAR trends (e.g., chloro vs. methoxy at position 6) .

Q. What computational methods predict the compound’s interaction with biological targets, and how are docking results validated experimentally?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 14α-demethylase. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • Validation :
  • In vitro enzyme inhibition : Measure IC₅₀ against purified 14α-demethylase .
  • Mutagenesis studies : Modify key residues (e.g., Tyr118) to confirm binding site interactions .

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